molecular formula C7H5Cl2FO2S B1465057 (3-Chloro-4-fluorophenyl)methanesulfonyl chloride CAS No. 1211516-98-1

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Cat. No. B1465057
CAS RN: 1211516-98-1
M. Wt: 243.08 g/mol
InChI Key: UQJBTVUJRRGUTO-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride, also known as CFMS, is a sulfonyl chloride compound used in organic synthesis. It is a colorless liquid with a strong odor and is highly soluble in water and other organic solvents. CFMS is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. Its unique properties make it an attractive choice for many synthetic applications.

Scientific Research Applications

Synthesis of Fluorinated and Chlorinated Molecules

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is employed in the synthesis of various fluorinated and chlorinated organic compounds, which are crucial for developing pharmaceuticals and agrochemicals. For example, a study demonstrated the synthesis of 2-chloro-1,1-difluoroallyl mesylates through a novel rearrangement and subsequent reaction with diethylzinc, leading to the formation of 1-alkyl- or 1-aryl-2-chloro-3-fluoropenta-1,3-dienes. This process underscores the utility of methanesulfonyl chloride derivatives in facilitating complex fluorination and chlorination reactions essential for organic synthesis (Ando et al., 2005).

Development of Synthons for Organic Synthesis

The compound also plays a pivotal role in the development of synthons for organic synthesis. A notable application includes the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, showcasing the versatility of this compound in creating tunable substituted methyl synthons. This capability is instrumental in the preparation of fluoromethylated organic molecules, highlighting the importance of such derivatives in expanding the toolbox for organic chemists (Prakash et al., 2010).

Catalysis and Reaction Mechanisms

Further, research on this compound has contributed to understanding catalysis and reaction mechanisms. Studies involving the decomposition of methanesulfonyl chloride derivatives have elucidated reaction pathways and mechanisms, significantly impacting the field of catalysis. For instance, the decomposition of methanesulfonyl chloride to produce methyl chloride has been explored, providing insights into preventing deeper reactions and improving product selectivity. This research is vital for the development of new catalytic systems that can efficiently handle methanesulfonyl chloride derivatives (Kang et al., 2017).

Mechanism of Action

Target of Action

It is known to be a reagent in the rhodium-catalyzed meta-c-h functionalization of arenes , suggesting that its targets could be arene compounds.

Mode of Action

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride interacts with its targets through a process known as meta-C-H functionalization . This is a type of chemical reaction where a carbon-hydrogen bond in an arene compound is broken and replaced with a new bond, often resulting in the formation of a more complex molecule.

Result of Action

The primary result of the action of this compound is the meta-C-H functionalization of arene compounds . This can lead to the formation of more complex organic molecules, potentially resulting in various molecular and cellular effects depending on the specific arene compounds involved and the conditions under which the reaction takes place.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds, which can affect the rate and outcome of the meta-C-H functionalization reaction .

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-fluorophenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It acts as a sulfonylating agent, introducing the sulfonyl group into biomolecules. This compound interacts with enzymes such as sulfatases and proteases, modifying their activity by covalently attaching to specific amino acid residues . The nature of these interactions often involves the formation of stable sulfonamide bonds, which can alter the enzyme’s function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound also affects gene expression by modifying transcription factors and other DNA-binding proteins, altering their ability to regulate gene transcription. The changes in gene expression can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactive nature and ability to form covalent bonds with cellular proteins. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, this compound can inhibit sulfatases, affecting the metabolism of sulfate-containing compounds and altering cellular sulfate levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJBTVUJRRGUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211516-98-1
Record name (3-chloro-4-fluorophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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